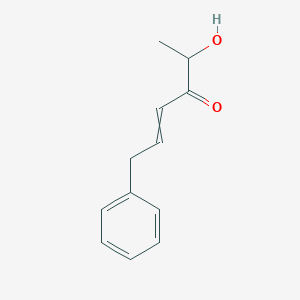
1,1'-(1,2,2-Trimethylcyclopentane-1,3-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diacetyl-1,2,2-trimethyl-cyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring substituted with three methyl groups and two acetyl groups. Its molecular formula is C11H18O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diacetyl-1,2,2-trimethyl-cyclopentane can be achieved through various organic reactions. One common method involves the acetylation of 1,2,2-trimethyl-cyclopentane using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 1,3-diacetyl-1,2,2-trimethyl-cyclopentane may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize by-products and ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyl-1,2,2-trimethyl-cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclopentane derivatives.
Scientific Research Applications
1,3-Diacetyl-1,2,2-trimethyl-cyclopentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-diacetyl-1,2,2-trimethyl-cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups can participate in nucleophilic acyl substitution reactions, while the cyclopentane ring provides structural stability. The compound’s effects are mediated through pathways involving acetylation and deacetylation processes.
Comparison with Similar Compounds
Similar Compounds
1,2,2-Trimethyl-cyclopentane: Lacks the acetyl groups, making it less reactive in acylation reactions.
1,3-Diacetyl-cyclopentane: Similar structure but without the additional methyl groups, affecting its steric properties and reactivity.
1,1,2-Trimethyl-cyclopentane: Different substitution pattern, leading to variations in chemical behavior.
Uniqueness
1,3-Diacetyl-1,2,2-trimethyl-cyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both acetyl and methyl groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
61826-01-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3-acetyl-2,2,3-trimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C12H20O2/c1-8(13)10-6-7-12(5,9(2)14)11(10,3)4/h10H,6-7H2,1-5H3 |
InChI Key |
ADZZMQNTPKKVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C1(C)C)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


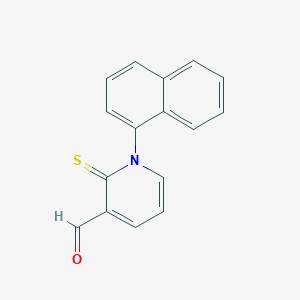
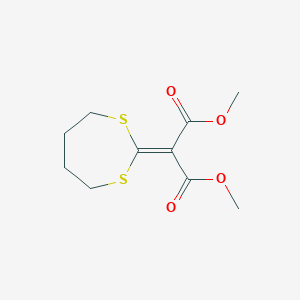


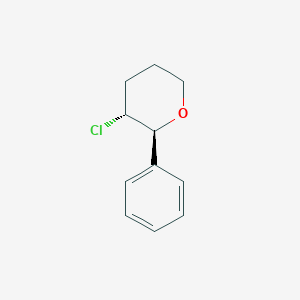
![Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate](/img/structure/B14548183.png)
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
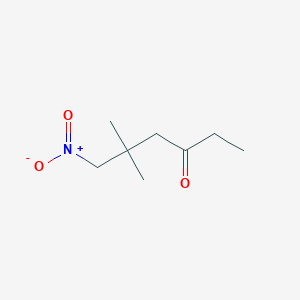
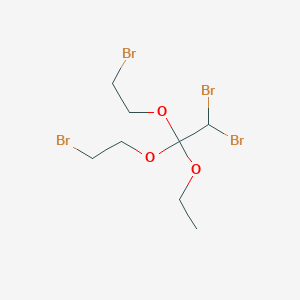
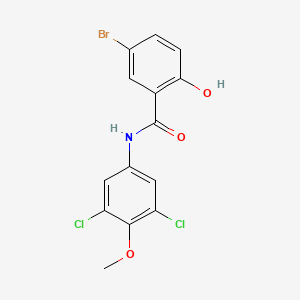
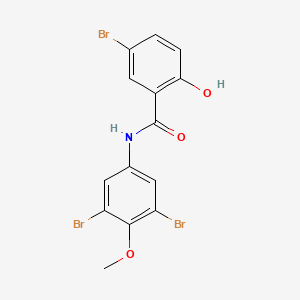
![(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]](/img/structure/B14548226.png)
